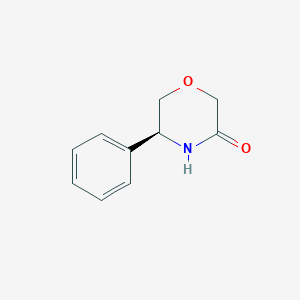

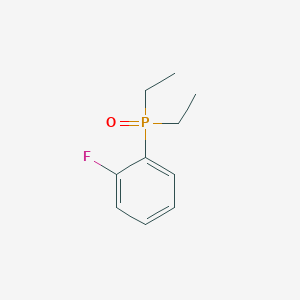

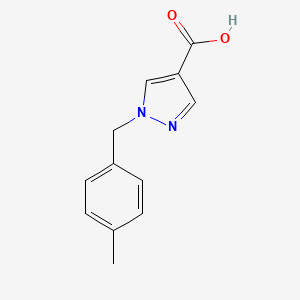

(E)-N-(5-苄亚甲基-4-氧代-2-硫代噻唑烷-3-基)-2-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related thiazolidinone derivatives often involves condensation reactions, utilizing key starting materials such as 2-aminophenol, rhodanine, or thiazolidine-2,4-dione derivatives. Microwave-assisted synthesis is a common method for preparing these compounds, highlighting the efficiency and convenience of this approach in organic synthesis (Zidar, Kladnik, & Kikelj, 2009).

Molecular Structure Analysis

Molecular structure analysis of thiazolidinone derivatives, including (E)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-methoxybenzamide, often reveals a wide C-C-C angle at the methine C atom linking the two rings. This structural feature is critical for the formation of hydrogen-bonded dimers and further supramolecular aggregation into chains or sheets, which is fundamental to understanding their interaction mechanisms (Delgado et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving thiazolidinones can include addition reactions with thiols, yielding adducts that exhibit interesting dissociation or cyclization behavior upon heating or in specific solvents. These reactions underscore the reactive versatility of the thiazolidinone core, allowing for the synthesis of various derivatives with potential biological activities (Nagase, 1974).

Physical Properties Analysis

Physical property analysis of thiazolidinone derivatives encompasses their crystalline nature, melting points, and stability under thermal conditions. Single crystal X-ray diffraction studies reveal that these compounds can exhibit different crystal systems and space groups, with stability up to certain temperatures, which is crucial for their handling and storage (Prabukanthan et al., 2020).

Chemical Properties Analysis

The chemical properties of thiazolidinones include their reactivity towards various chemical reagents, the potential for nucleophilic attack at electrophilic centers, and the ability to undergo oxidative processes. These chemical behaviors are integral to the functionalization and further modification of the thiazolidinone ring, offering pathways to enhance or modify their biological activity (Omar, Youssef, & Kandeel, 2000).

科学研究应用

抗惊厥和镇静催眠活性

- 一项关于4-噻唑烷酮衍生物的研究发现,这些衍生物在结构上与指定化合物相关,其中一些合成化合物在测试中显示出相当的抗惊厥活性。特定的一种化合物表现出显著的镇静催眠活性,而不影响学习和记忆,表明苯二氮卓类受体在它们的药理特性中起作用 (Faizi et al., 2017)。

抗微生物活性

- 对噻唑烷-3-乙酸衍生物的研究发现,这些衍生物在结构上类似,显示出它们作为抗微生物药物对抗多种细菌、分枝杆菌和真菌的潜力。值得注意的是,一些衍生物对结核分枝杆菌和耐甲氧西林金黄色葡萄球菌表现出高活性 (Krátký等人,2017)。

抗癌活性

- 一项涉及新型含苯并噻唑酮基团的4-噻唑烷酮的研究揭示了对各种癌细胞系的抗癌活性,包括白血病、黑色素瘤、肺癌、结肠癌、中枢神经系统癌、卵巢癌、肾癌、前列腺癌和乳腺癌 (Havrylyuk et al., 2010)。

抗真菌和抗菌特性

- 合成的N-(5-(2-(5-(芳基亚烯基)-4-氧代-3-苯基噻唑烷-2-亚亚基)肼基甲酰基)-4-甲基噻唑-2-基)-4-甲氧基苯甲酰胺显示出对细菌和真菌感染的显著治疗潜力 (Desai et al., 2013)。

用于癌症治疗的光动力疗法

- 一项关于锌酞菁衍生物的研究,与目标化合物在结构上相关,突出了它作为光动力疗法中用于癌症治疗的II型光敏剂的潜力,因为它具有高单线态氧量子产率和良好的荧光特性 (Pişkin等人,2020)。

抗炎活性

- 对N-(3-氯-4-氟苯基)-2-(5-((3-(4-羟基-2,2-二甲基-2,3-二氢苯并呋喃-5-基)-1-苯基-1H-吡唑-4-基)亚甲基)-4-氧代-2-硫代噻唑烷-3-基)乙酰胺衍生物的研究显示出显著的抗炎活性 (Sunder et al., 2013)。

用于电子应用的光物理特性

- 一项关于新型d-π-A色素的研究,包括指定化合物的衍生物,调查了它们的光物理特性、粘度和电子特性,表明它们在电子设备中的潜在应用 (Jachak et al., 2021)。

作用机制

属性

IUPAC Name |

N-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3S2/c1-23-14-10-6-5-9-13(14)16(21)19-20-17(22)15(25-18(20)24)11-12-7-3-2-4-8-12/h2-11H,1H3,(H,19,21)/b15-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPBUDVRGJVIZCW-RVDMUPIBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NN2C(=O)C(=CC3=CC=CC=C3)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C(=O)NN2C(=O)/C(=C\C3=CC=CC=C3)/SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Chloro-3-methylphenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2480691.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2480697.png)

![3-(4-chlorophenyl)-1-[(3,5-difluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2480702.png)

![4-[2-(3-Chlorophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2480704.png)

![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2480706.png)

![2-Chloro-N-[4-(4-methylpiperidin-1-yl)cyclohexyl]acetamide](/img/structure/B2480708.png)